
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone
概要
説明
準備方法
The synthesis of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.
Acetylation and ethoxylation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
化学反応の分析
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of amines or other derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
科学的研究の応用
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
作用機序
The mechanism of action of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its quinoline core can interact with various enzymes and receptors, influencing biological pathways and exerting therapeutic effects .
類似化合物との比較
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone can be compared with other quinoline derivatives such as:
6-Methoxyquinoline: Known for its use in fluorescent sensors and as a precursor in the synthesis of bioactive compounds.
2-Ethoxyquinoline: Studied for its potential antimicrobial properties.
4-Methoxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
特性
分子式 |
C14H14N4O3 |
|---|---|
分子量 |
286.29 g/mol |
IUPAC名 |
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H14N4O3/c1-3-21-14-7-13(20-2)10-6-9(4-5-11(10)17-14)12(19)8-16-18-15/h4-7H,3,8H2,1-2H3 |
InChIキー |
IDZARPKSWATVLD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C=C(C=C2)C(=O)CN=[N+]=[N-])C(=C1)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
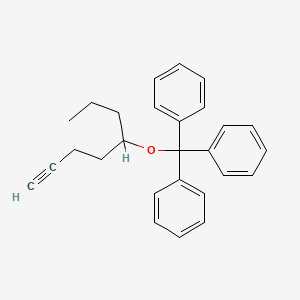

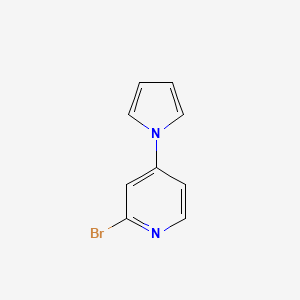
![N-[2-Nitro-4-(propylsulfanyl)phenyl]acetamide](/img/structure/B8458130.png)
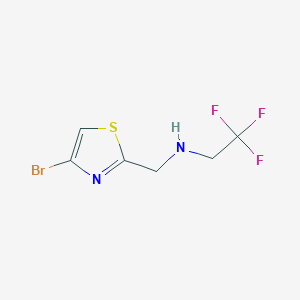
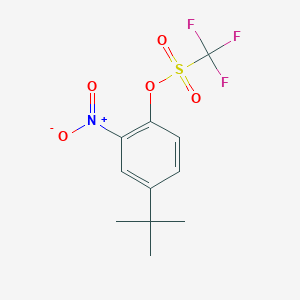
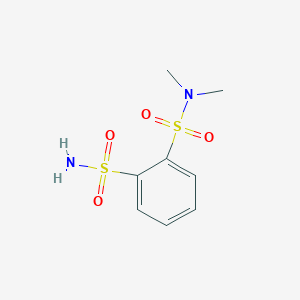
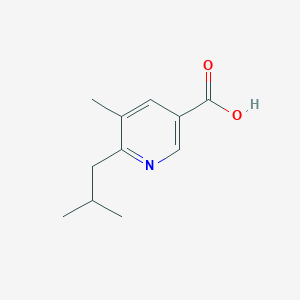
![5-Benzyloxyimidazo[1,2-a]pyridine](/img/structure/B8458162.png)

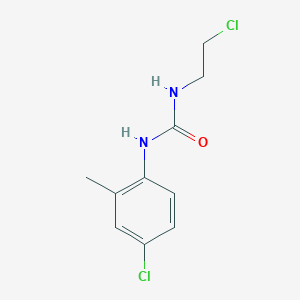
![1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone](/img/structure/B8458183.png)

![Methyl 1-[(2,5-dimethylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B8458200.png)
